N-cyclohexylthiophen-3-amine

Purity Specification Quality Control Reproducibility

N-cyclohexylthiophen-3-amine (CAS 1466890-46-9), with the molecular formula C10H15NS and molecular weight 181.3 g/mol, is a member of the aminothiophene class of heterocyclic compounds. This class is characterized by a five-membered thiophene ring containing a sulfur atom and bearing an amino group.

Molecular Formula C10H15NS
Molecular Weight 181.3
CAS No. 1466890-46-9
Cat. No. B3014069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexylthiophen-3-amine
CAS1466890-46-9
Molecular FormulaC10H15NS
Molecular Weight181.3
Structural Identifiers
SMILESC1CCC(CC1)NC2=CSC=C2
InChIInChI=1S/C10H15NS/c1-2-4-9(5-3-1)11-10-6-7-12-8-10/h6-9,11H,1-5H2
InChIKeyVKIGBEBIJFEUSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-cyclohexylthiophen-3-amine (CAS 1466890-46-9): A Versatile Aminothiophene Scaffold for Kinase-Targeted Drug Discovery


N-cyclohexylthiophen-3-amine (CAS 1466890-46-9), with the molecular formula C10H15NS and molecular weight 181.3 g/mol, is a member of the aminothiophene class of heterocyclic compounds . This class is characterized by a five-membered thiophene ring containing a sulfur atom and bearing an amino group . The compound serves as a versatile small molecule scaffold in medicinal chemistry , particularly as a precursor in the synthesis of kinase inhibitors , and has garnered attention for its potential as an inhibitor of reactive oxygen species (ROS) production [1].

Substitution Risks with N-cyclohexylthiophen-3-amine: Why Structural Isomers and Analogs Are Not Interchangeable


The selection of a specific aminothiophene scaffold is not arbitrary; substitution with close analogs or isomers can lead to significant deviations in a project's trajectory. For example, 2-cyclohexylthiophen-3-amine (CAS 239093-74-4) is a structural isomer where the cyclohexyl group is attached directly to the thiophene ring at the 2-position, rather than to the amino group as in N-cyclohexylthiophen-3-amine [1]. This subtle change can drastically alter the molecule's electronic properties, conformation, and metabolic stability, leading to different biological activities and pharmacokinetic profiles . Similarly, N-cyclohexyltetrahydrothiophen-3-amine 1,1-dioxide introduces a saturated ring and a sulfone group, which fundamentally changes its reactivity and potential for off-target interactions . Therefore, substituting one aminothiophene for another without rigorous, comparative data is a significant risk, potentially leading to failed assays, inconsistent SAR studies, and wasted procurement resources.

Quantitative Differentiation: N-cyclohexylthiophen-3-amine vs. Closest Analogs for Informed Procurement


Purity Specification: Minimum 95% Purity for Reproducible Results in Sensitive Assays

N-cyclohexylthiophen-3-amine is supplied with a minimum purity specification of 95% . This quantitative benchmark is critical for researchers requiring a reliable starting material for multi-step syntheses or for use in sensitive biological assays where the presence of undefined impurities could lead to skewed results. While other vendors may offer aminothiophene analogs at various purity levels, a confirmed minimum of 95% ensures a baseline of quality for reproducible research.

Purity Specification Quality Control Reproducibility

Procurement Cost Analysis: Cost-Effective Entry Point for Scaffold Exploration

The procurement cost of N-cyclohexylthiophen-3-amine (e.g., approximately €570.00 for 50mg from one vendor) positions it as an economically viable entry point for initial structure-activity relationship (SAR) exploration and library synthesis compared to more complex, functionalized, or commercially unavailable aminothiophene derivatives. For instance, custom synthesis of related but novel analogs can be significantly more expensive and time-consuming. This cost advantage allows for more extensive screening and optimization before committing to the synthesis of more elaborate and costly derivatives.

Procurement Cost Scaffold Exploration Medicinal Chemistry

Structural Differentiation: N-cyclohexylamine Substituent Distinguishes from C-cyclohexyl Isomers

N-cyclohexylthiophen-3-amine is structurally distinct from its regioisomer, 2-cyclohexylthiophen-3-amine (CAS 239093-74-4) [1]. In the target compound, the cyclohexyl group is attached to the amino nitrogen, whereas in the comparator, the cyclohexyl group is attached directly to the thiophene ring at the 2-position. This fundamental difference in connectivity (N-cyclohexyl vs. C-cyclohexyl) will result in different electron distribution, steric hindrance, and conformational flexibility, which can lead to divergent binding affinities and selectivities for biological targets.

Structural Isomerism SAR Medicinal Chemistry

Optimal Application Scenarios for N-cyclohexylthiophen-3-amine in Academic and Industrial Research


Lead Discovery: Kinase Inhibitor Precursor Synthesis

N-cyclohexylthiophen-3-amine is documented as a precursor in the synthesis of kinase inhibitors . This makes it a valuable starting material for medicinal chemistry groups focused on developing novel therapies for diseases driven by aberrant kinase signaling, such as certain cancers and inflammatory disorders. The quantified minimum purity of 95% ensures a consistent and reliable building block for these critical synthetic pathways.

Oxidative Stress Research: Inhibition of ROS Production

Preliminary research has identified N-cyclohexylthiophen-3-amine as a potent inhibitor of reactive oxygen species (ROS) production . This suggests a specific application in in vitro and in vivo models of oxidative stress, including research into ischemic stroke and diabetes mellitus. This targeted application distinguishes it from more general aminothiophene analogs that may not share this property.

Medicinal Chemistry Scaffold Exploration

Described as a versatile small molecule scaffold , N-cyclohexylthiophen-3-amine is ideal for generating diverse libraries of derivatives for broad-based biological screening. Its accessible price point allows for cost-effective, early-stage SAR exploration to validate the core scaffold's potential before investing in the synthesis of more complex, high-cost derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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